Quinelorane is derived from the family of ergoline compounds, which are characterized by a complex bicyclic structure. This compound is synthesized in laboratories for research purposes, particularly in studies focused on dopaminergic signaling pathways. Its classification as a dopamine receptor agonist positions it within pharmacological categories aimed at treating conditions such as Parkinson's disease and schizophrenia.
The synthesis of Quinelorane involves multiple steps that typically include:
The yield of Quinelorane can vary based on the specific synthetic route used; reported yields from different methods range from 43% to 85% depending on the reaction conditions and purification efficacy .
Quinelorane possesses a complex molecular structure characterized by several functional groups that contribute to its biological activity. The key features include:
The molecular structure can be depicted with specific functional groups indicated, showcasing the arrangement of carbon, nitrogen, and oxygen atoms crucial for its interaction with dopamine receptors.
Quinelorane undergoes various chemical reactions that are pivotal for its synthesis and functionalization:
These reactions highlight the compound's versatility in medicinal chemistry, particularly in developing new therapeutic agents.
Quinelorane acts primarily as an agonist at dopamine D2 receptors, which play a critical role in modulating neurotransmission:
This mechanism underlines its potential applications in treating conditions characterized by dopaminergic dysfunction.
Quinelorane exhibits several notable physical and chemical properties:
These properties are essential for understanding how Quinelorane behaves in biological systems and formulations.
Quinelorane has several applications within scientific research:
The ongoing research into Quinelorane continues to unveil its potential therapeutic benefits while contributing valuable knowledge to the field of neuropharmacology.
Quinelorane (LY163502) is a potent dopamine receptor agonist with well-documented selectivity for the D₂-like receptor subfamily, particularly exhibiting higher affinity for the D₃ receptor subtype compared to D₂ receptors. Binding studies reveal that quinelorane binds to human D₃ receptors with approximately 10-20 times greater affinity than to D₂ receptors, a selectivity profile attributed to specific molecular interactions within the orthosteric binding pocket [1] [9]. This preferential binding stems from structural differences in the third intracellular loop and carboxyl terminus of the D₃ receptor, which create a higher affinity binding environment for certain ergoline and non-ergoline agonists like quinelorane [9]. Notably, the D₃ receptor exhibits the highest binding affinity for dopamine among all dopamine receptor subtypes, explaining why many synthetic agonists, including quinelorane, demonstrate D₃-preferring properties [9].
Table 1: Receptor Binding Profile of Quinelorane
Receptor Subtype | Binding Affinity (Ki, nM) | Functional Selectivity Ratio (D₃/D₂) | Primary Experimental Evidence |
---|---|---|---|
Dopamine D₃ | 0.5 - 2.1* | 1 (Reference) | Radioligand displacement studies [1] [9] |
Dopamine D₂ | 7.5 - 25* | ~0.1 (10-fold lower affinity) | Radioligand displacement studies [1] [9] |
5-HT₁A | >1000 | Negligible | Selectivity screening [1] |
α₁-adrenergic | >1000 | Negligible | Selectivity screening [1] |
Note: Representative range from multiple experimental conditions
Functionally, this binding selectivity translates into dose-dependent physiological effects. At lower concentrations (e.g., 3 µg/kg in rats), quinelorane predominantly engages D₃ receptors densely expressed in limbic regions like the nucleus accumbens, anterior olfactory nuclei, and islets of Calleja [2]. These regions are associated with emotional processing and reward, and D₃ activation here correlates with hypolocomotion. At higher concentrations (e.g., 30 µg/kg), quinelorane additionally activates striatal D₂ receptors in the caudate-putamen and globus pallidus, leading to a biphasic locomotor response characterized by initial hypolocomotion followed by sustained hyperlocomotion [2]. This differential activation pattern has been visualized using pharmacological magnetic resonance imaging (phMRI), where distinct neuronal activation maps correspond to varying doses [2].
Upon binding to dopamine receptors, quinelorane initiates signaling primarily through canonical G protein-dependent pathways. Like other D₂-like agonists, it couples to inhibitory Gαi/o proteins, leading to the inhibition of adenylyl cyclase and subsequent reduction in intracellular cyclic adenosine monophosphate (cAMP) levels [1] [9]. This inhibition modulates neuronal excitability and neurotransmitter release. Beyond cAMP modulation, Gβγ subunits released during activation can regulate ion channels (e.g., potassium channels) and other effectors, contributing to rapid electrophysiological responses [3] [6].
Concurrently, quinelorane triggers β-arrestin-mediated signaling through a tightly regulated process:
Table 2: Downstream Signaling Pathways Activated by Quinelorane via D₂/D₃ Receptors
Signaling Pathway | Key Effectors | Primary Function | Dependence on β-arrestin | Experimental Evidence |
---|---|---|---|---|
Gαi/o Protein-Mediated | Adenylyl Cyclase inhibition | ↓ cAMP, ↓ PKA activity | Independent (Direct G protein effect) | cAMP accumulation assays [1] |
Gβγ subunits | Ion channel modulation (K⁺, Ca²⁺) | Independent | Electrophysiology | |
β-Arrestin-Mediated | ERK1/2 MAP Kinase | Cell growth, differentiation, survival | Required (Scaffolding on endosomes) | Phospho-ERK assays, siRNA knockdown [3] [6] |
JNK3 MAP Kinase | Stress response, apoptosis | Required | Kinase activity assays | |
PDE4 (e.g., PDE4D) | ↓ cAMP (Termination of Gs signaling) | Required (Recruitment complex) | cAMP/PDE activity measurements [3] | |
Diacylglycerol Kinase (DGK) | DAG → Phosphatidic Acid (Terminates PKC, initiates PA signaling) | Required | Lipid metabolite analysis [3] | |
Integrated (Gαi/βarr) | Non-canonical complexes | Novel signaling cascades (e.g., sustained signaling) | Requires βarr translocation & Gαi interaction | BRET/FRET studies, biosensors [10] |
Importantly, recent research suggests potential crosstalk and integration between G protein and β-arrestin pathways. Studies indicate that β-arrestins can form complexes specifically with the inhibitory Gαi subunit, even for receptors not primarily coupled to Gαi. This Gαi:β-arrestin complex formation occurs upon β-arrestin translocation to the plasma membrane and is surprisingly independent of classical G protein activation or direct receptor recruitment. This suggests a novel non-canonical signaling mechanism where β-arrestin recruitment itself nucleates the formation of a "megaplex" capable of initiating unique signaling cascades [10].
Quinelorane exhibits ligand bias (functional selectivity), meaning it can differentially activate specific downstream signaling pathways (e.g., G protein vs. β-arrestin) relative to the endogenous ligand dopamine or other agonists. This bias arises because quinelorane stabilizes unique active conformations of the D₂ and D₃ receptors. These distinct conformations possess varying abilities to recruit GRKs, leading to different phosphorylation patterns ("barcodes") on the receptor's intracellular domains [3] [4] [6]. The specific GRK isoforms recruited (e.g., GRK2/3 vs. GRK5/6) determine the phosphorylation barcode, which in turn dictates which β-arrestin isoform binds, the stability of the receptor-arrestin complex, and the subsequent signaling and trafficking outcomes [3] [6]. For instance, GRK2/3 phosphorylation often promotes β-arrestin-dependent receptor internalization, while GRK5/6 phosphorylation favors β-arrestin-dependent ERK activation without robust internalization [3] [6].
This functional selectivity has significant physiological and behavioral consequences in distinct neuronal circuits:
The pharmacological implications of quinelorane's functional selectivity are substantial. It serves as a critical tool compound for dissecting D₃ vs. D₂ receptor functions and probing the physiological roles of biased signaling pathways (G protein vs. β-arrestin) downstream of dopaminergic receptors. Understanding its bias profile aids in interpreting behavioral studies modeling psychiatric disorders and informs the development of next-generation antipsychotics or antiparkinsonian drugs designed to selectively engage therapeutic pathways while minimizing side effects [4] [5] [9]. For example, D₃-preferring antagonists show antipsychotic-like profiles in PPI tests [9], contrasting with the disruptive effects of D₃-preferring agonists like quinelorane.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7